molecular formula C11H14N4O2S B7632789 N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide

Katalognummer B7632789
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: WYQXSYKCBLLFLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide, also known as DMTBS, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which have been extensively studied for their therapeutic properties. DMTBS is a relatively new compound, and its potential applications in scientific research are still being explored.

Wirkmechanismus

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate, which can lead to a decrease in pH and an increase in the concentration of carbon dioxide. The exact mechanism of action of N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide is still being studied, and further research is needed to fully understand its effects on carbonic anhydrase activity.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including a decrease in bicarbonate production, an increase in carbon dioxide concentration, and a decrease in pH. These effects can have implications for a variety of physiological processes, including acid-base regulation, respiration, and ion transport.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide has a number of advantages for use in lab experiments, including its ability to selectively inhibit carbonic anhydrase activity, its relative ease of synthesis, and its potential for use in a variety of research applications. However, there are also limitations to the use of N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide in lab experiments, including its potential toxicity and the need for further research to fully understand its effects on carbonic anhydrase activity.

Zukünftige Richtungen

There are a number of future directions for research on N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide, including further studies on its mechanism of action, its potential therapeutic applications, and its toxicity. Additionally, there is potential for the development of new compounds based on the structure of N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide that could have improved efficacy and reduced toxicity. Overall, N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide has the potential to be a valuable tool in scientific research, and further studies are needed to fully explore its potential applications.

Synthesemethoden

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium azide to form 4-azidobenzenesulfonyl chloride. This intermediate compound is then reacted with N,N-dimethyl-1,2-ethanediamine in the presence of copper (I) iodide to form N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, and are involved in a variety of physiological processes, including acid-base regulation, respiration, and ion transport. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in a variety of conditions, including glaucoma, epilepsy, and cancer.

Eigenschaften

IUPAC Name

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-14(2)18(16,17)11-5-3-4-10(8-11)9-15-7-6-12-13-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQXSYKCBLLFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.